(1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol is a chiral compound characterized by the presence of an amino group and a difluorophenyl moiety attached to an ethan-1-ol backbone. This compound is significant in various scientific fields, particularly in synthetic chemistry and pharmaceutical research due to its unique structural properties. Its molecular formula is and it has a molecular weight of 173.16 g/mol.
The synthesis of (1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. A common method includes the asymmetric reduction of 2,4-difluoroacetophenone using chiral catalysts such as rhodium or ruthenium complexes under mild conditions, usually involving hydrogen gas .
The reaction conditions often require careful control of temperature and pressure to optimize yield and purity. In industrial settings, continuous flow reactors may be employed to enhance efficiency, with advanced purification techniques like crystallization and chromatography ensuring high enantiomeric excess.
The molecular structure of (1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol can be represented in various formats:
InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1
C1=CC(=C(C=C1F)F)C(CN)O
These representations highlight the compound's chiral center and functional groups .
The compound exhibits a predicted density of approximately and a boiling point around 281.2\,^\circ \text{C} .
(1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol can undergo several chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often utilize alkyl halides or acyl chlorides .
The mechanism of action for (1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues while the difluorophenyl group engages in hydrophobic interactions. These interactions enhance binding affinity and specificity, potentially modulating the activity of target proteins and leading to desired biological effects .
The compound exhibits weak alkaline properties and is soluble in water and most organic solvents. Its pKa value is estimated to be around 11.49 .
(1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol has numerous applications in scientific research:
This compound's unique structural features and reactivity make it valuable across multiple scientific disciplines.
The enantioselective synthesis of (1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol primarily leverages prochiral ketone precursors subjected to stereocontrolled reduction. The core strategy involves the asymmetric reduction of 1-(2,4-difluorophenyl)-2-aminoethanone or closely related ketones bearing protected amino groups. Two dominant approaches emerge for achieving high enantiomeric excess (ee): biocatalytic reduction using microbial whole-cell systems and chemocatalytic methods employing transition metal complexes. Biocatalysis has demonstrated superior stereoselectivity in recent studies, particularly using lactobacillus strains capable of delivering >99% ee under optimized conditions. For instance, Lactobacillus paracasei BD101 has shown exceptional performance for analogous substrates like 1-(furan-2-yl)ethanone, achieving quantitative conversion and >99% ee for the (R)-enantiomer through optimized carbonyl reductase activity [5]. This biocatalytic approach capitalizes on intracellular cofactor regeneration systems (NAD(P)H), eliminating the need for exogenous cofactor addition and enhancing cost efficiency [5].
Chemical asymmetric reduction strategies described in patent literature employ chiral auxiliaries or catalytic hydrogenation with transition metal complexes. The reduction of protected amino ketones (e.g., N-acylated or N-carbamoyl derivatives) using catalysts based on ruthenium, rhodium, or iridium coordinated with chiral phosphine ligands (BINAP derivatives) can provide high enantioselectivity (>90% ee) [2]. However, these chemocatalytic methods often face limitations in catalyst loading requirements (typically 0.5-5 mol%), sensitivity to oxygen and moisture, and the necessity for specialized equipment to maintain inert conditions. The biocatalytic approach circumvents these limitations through operation under mild aqueous conditions at ambient temperature and pressure [5].
Table 1: Asymmetric Reduction Approaches for β-Amino Alcohol Synthesis
Strategy | Catalyst/System | Enantiospecificity | Key Advantages | Limitations |
---|---|---|---|---|
Biocatalytic Reduction | Lactobacillus paracasei BD101 | >99% ee (R) | Mild conditions; Self-sufficient cofactors; High gram-scale yield | Substrate specificity; Longer reaction times |
Chemocatalytic Hydrogenation | Ru-(S)-BINAP complexes | 90-95% ee (R) | Broad substrate scope; Established protocols | Requires inert conditions; Catalyst cost |
Borane-Mediated Reduction | (R)-CBS catalysts | 85-92% ee (R) | Rapid reaction kinetics | Stoichiometric chiral inducer requirement |
The stereochemical outcome in synthesizing (1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol critically depends on the choice of catalytic system. Whole-cell biocatalysts offer an integrated enzymatic environment where multiple dehydrogenases act synergistically to achieve unparalleled stereocontrol. Lactobacillus paracasei BD101 exemplifies this approach, containing a consortium of oxidoreductases and cofactor recycling systems that drive the reduction toward the desired (R)-enantiomer [5]. The microorganism’s enzymatic machinery exhibits substrate tolerance toward aryl fluorination patterns, enabling efficient reduction of the 2,4-difluorinated substrate. This system achieves exceptional stereoselectivity due to the chiral pocket architecture of the carbonyl reductase enzymes within the microbial cells, which precisely orient the prochiral ketone to favor re-face hydride transfer from NADPH [5].
Process intensification studies demonstrate that these biocatalytic systems can achieve gram-scale production (up to 9.78g reported for analogous compounds) while maintaining enantiopurity when operated under optimized conditions [5]. Key process parameters include cell density (OD600 > 20), glucose concentration (2-5% w/v as co-substrate for cofactor regeneration), and substrate feeding strategies (controlled addition to minimize toxicity). The bioreduction typically proceeds at 30-37°C in aqueous buffers (pH 6.5-7.5) with agitation speeds of 150-200 rpm to maintain oxygen transfer for cellular viability without oxidizing the product [5].
Table 2: Biocatalyst Performance Metrics for Enantioselective Reduction
Biocatalyst Parameter | Optimal Range | Impact on Stereoselectivity | Scale Demonstrated |
---|---|---|---|
Cell Density (OD600) | 20-25 | Higher density accelerates conversion without ee loss | Lab to 10g scale |
Glucose Concentration | 2-5% w/v | Essential for NADPH regeneration; >5% causes osmotic stress | 9.78g isolated yield |
pH Range | 6.5-7.5 | Maintains enzyme activity and membrane integrity | Pilot-scale batches |
Agitation Speed | 150-200 rpm | Balances oxygen supply with shear stress minimization | 5L bioreactor |
Substrate Loading Concentration | 5-15 mM | Higher concentrations reduce ee due to non-selective reduction | 100g/L substrate input |
The optimization of solvent systems and temperature parameters significantly impacts both conversion efficiency and stereochemical fidelity in synthesizing (1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol. Aqueous biphasic systems have proven most effective for biocatalytic routes, combining buffer (pH 6.5-7.5) with water-miscible co-solvents (5-15% v/v isopropanol or ethanol) to enhance substrate solubility without compromising microbial cell viability [5]. Temperature optimization reveals a narrow operational window between 30-35°C, balancing enzymatic activity (typically increasing with temperature) against microbial stability and enzyme denaturation [5]. Below 30°C, reaction kinetics become impractically slow, while temperatures exceeding 40°C trigger rapid loss of reductase activity and cell lysis, accompanied by diminished enantioselectivity.
For chemocatalytic routes employing transition metal complexes, aprotic solvents dominate optimization protocols. Patent data indicates that tetrahydrofuran (THF) and dichloromethane (DCM) provide optimal enantioselectivity (>90% ee) for hydrogenations of analogous α-amino ketones when using Ru-BINAP catalysts [2]. These solvents facilitate substrate-catalyst interaction while minimizing catalyst decomposition. Temperature plays a contrasting role in chemocatalysis versus biocatalysis: lower temperatures (0-10°C) often enhance enantioselectivity in chemical hydrogenation by reducing competing non-selective pathways, though at the expense of reaction rate [2].
Table 3: Solvent and Temperature Optimization Parameters
Reaction System | Optimal Solvent | Temperature Range | Impact on ee | Conversion Efficiency |
---|---|---|---|---|
Biocatalytic Reduction | Phosphate buffer + 10% IPA | 30-35°C | >99% ee maintained | >95% in 24h |
Chemocatalytic Hydrogenation | Anhydrous THF | 0-10°C | ee increases by 5-8% at lower temperatures | 70-85% in 6h |
Borane Reduction | Toluene | -20 to 25°C | Higher ee at subzero temperatures | 95% at 25°C in 2h |
The isolation of enantiomerically pure (1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol from reaction mixtures employs two principal strategies: diastereomeric salt crystallization and preparative chiral chromatography. Crystallization techniques leverage chiral resolving agents such as L-tartaric acid, D-di-p-toluoyl tartaric acid, or (1S)-camphor-10-sulfonic acid, which form insoluble diastereomeric salts with the undesired (S)-enantiomer while leaving the target (R)-isomer in solution [2]. This approach offers scalability advantages for industrial production, with patent literature reporting ee upgrade from 90% to >99.5% after two crystallization cycles. However, crystallization efficiency is highly dependent on the counterion selection, solvent polarity (alcohol/water mixtures preferred), and cooling profiles.
Chromatographic resolution using chiral stationary phases (CSPs) based on amylose or cellulose derivatives provides a complementary approach, particularly valuable for analytical-scale purification or when crystallizing agents interfere with downstream functionalization [2]. While chromatography delivers exceptional purity (>99.9% ee in single runs), it suffers from limited loading capacity and high eluent consumption. Consequently, process-scale applications favor sequential hybrid approaches: initial chiral chromatography to obtain >98% ee material, followed by crystallization to achieve optical purity meeting pharmaceutical standards. The hydrochloride salt form of the target amino alcohol offers superior crystallinity and stability, with isolation yields exceeding 85% after optimized crystallization from ethanol/diethyl ether mixtures [2].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: